molecular formula C27H29N3O3 B4623166 6-ethyl-4-({4-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]piperazin-1-yl}methyl)-2H-chromen-2-one

6-ethyl-4-({4-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]piperazin-1-yl}methyl)-2H-chromen-2-one

Cat. No.: B4623166
M. Wt: 443.5 g/mol
InChI Key: LBZVYHBDXOQBTK-UHFFFAOYSA-N
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Description

6-ethyl-4-({4-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]piperazin-1-yl}methyl)-2H-chromen-2-one is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by its unique structure, which includes an oxazole ring, a piperazine moiety, and a chromen-2-one core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl-4-({4-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]piperazin-1-yl}methyl)-2H-chromen-2-one typically involves multi-step organic reactions. One common approach is the condensation of 6-ethyl-2H-chromen-2-one with a piperazine derivative, followed by the introduction of the oxazole ring through cyclization reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost-effectiveness, and environmental considerations. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to achieve efficient and sustainable production.

Chemical Reactions Analysis

Types of Reactions

6-ethyl-4-({4-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]piperazin-1-yl}methyl)-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can yield alcohols or amines, depending on the specific conditions and reagents used.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

6-ethyl-4-({4-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]piperazin-1-yl}methyl)-2H-chromen-2-one has been explored for various scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Medicine: Research is ongoing to investigate its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: The compound may be used in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 6-ethyl-4-({4-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]piperazin-1-yl}methyl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6-ethyl-2H-chromen-2-one
  • 5-methyl-2-phenyl-1,3-oxazole
  • Piperazine derivatives

Uniqueness

6-ethyl-4-({4-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]piperazin-1-yl}methyl)-2H-chromen-2-one is unique due to its combination of structural features, including the chromen-2-one core, oxazole ring, and piperazine moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

6-ethyl-4-[[4-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]piperazin-1-yl]methyl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N3O3/c1-3-20-9-10-25-23(15-20)22(16-26(31)33-25)17-29-11-13-30(14-12-29)18-24-19(2)32-27(28-24)21-7-5-4-6-8-21/h4-10,15-16H,3,11-14,17-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBZVYHBDXOQBTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=O)C=C2CN3CCN(CC3)CC4=C(OC(=N4)C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-ethyl-4-({4-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]piperazin-1-yl}methyl)-2H-chromen-2-one
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6-ethyl-4-({4-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]piperazin-1-yl}methyl)-2H-chromen-2-one
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6-ethyl-4-({4-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]piperazin-1-yl}methyl)-2H-chromen-2-one
Reactant of Route 4
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6-ethyl-4-({4-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]piperazin-1-yl}methyl)-2H-chromen-2-one
Reactant of Route 5
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6-ethyl-4-({4-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]piperazin-1-yl}methyl)-2H-chromen-2-one
Reactant of Route 6
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6-ethyl-4-({4-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]piperazin-1-yl}methyl)-2H-chromen-2-one

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